Methyl 2-[2-(dimethylamino)ethoxy]benzoate
Overview
Description
Methyl 2-[2-(dimethylamino)ethoxy]benzoate is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate has been used in the synthesis of heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other complex structures, demonstrating its utility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
A method for determining 2-ethylhexyl 4-(N-methyl-N-nitrosamino) benzoate in sunscreens and cosmetics, a contaminant in products containing 2-ethylhexyl 4-(N,N-dimethylamino) benzoate, was developed. This highlights the importance of monitoring cosmetic products for harmful substances (Chou, Yates, Havery, & Wenninger, 1995).
The fluorescence properties of methyl 4-(N,N-dimethylamino)benzoate in various solvents were studied, indicating its potential in photophysical research (Revill & Brown, 1992).
Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a related compound, serves as a versatile synthon for preparing polysubstituted heterocyclic systems, underscoring the importance of these compounds in chemical synthesis (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
The inclusion of 2′-ethylhexyl-4-(N,N-dimethylamino)-benzoate into modified β-cyclodextrins was examined, revealing its potential in forming stable inclusion complexes, which is significant in the field of supramolecular chemistry (Du, Zhou, Tao, Wang, & Chen, 2006).
Ethyl 2-benzoyl-3-dimethylaminopropenoate and related compounds have been used in peptide synthesis, indicating their role in the synthesis of bioactive molecules (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).
Mechanism of Action
Properties
IUPAC Name |
methyl 2-[2-(dimethylamino)ethoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-13(2)8-9-16-11-7-5-4-6-10(11)12(14)15-3/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHIRPUVYUUCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572309 | |
Record name | Methyl 2-[2-(dimethylamino)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18167-29-8 | |
Record name | Methyl 2-[2-(dimethylamino)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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